Calcium phenolsulfonate

Description

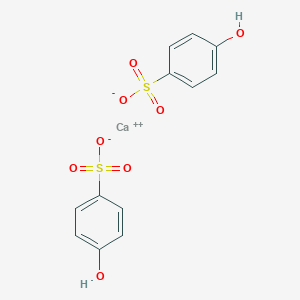

Structure

2D Structure

Properties

CAS No. |

127-83-3 |

|---|---|

Molecular Formula |

C12H10CaO8S2 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

calcium;4-hydroxybenzenesulfonate |

InChI |

InChI=1S/2C6H6O4S.Ca/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

JVEDXKIOAFPPPG-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |

Other CAS No. |

127-83-3 |

Origin of Product |

United States |

Synthetic Methodologies for Calcium Phenolsulfonate and Allied Phenolsulfonate Derivatives

Precursor Synthesis via Phenol (B47542) Sulfonation Reactions

The initial and critical step in producing calcium phenolsulfonate is the synthesis of its precursor, phenolsulfonic acid, through the electrophilic aromatic substitution reaction of phenol with a sulfonating agent, typically concentrated sulfuric acid. mlsu.ac.invedantu.com The hydroxyl group of phenol is a strong activating group, directing the substitution to the ortho and para positions of the benzene (B151609) ring. mlsu.ac.in

Optimized Reaction Parameters for Sulfonation Processes

The regioselectivity of the phenol sulfonation reaction is highly dependent on the reaction temperature. quora.com At lower temperatures, typically around room temperature (288-293 K), the kinetically controlled product, o-phenolsulfonic acid, is the major isomer formed. vedantu.comquora.com This is attributed to the formation of hydrogen bonding between the hydroxyl group and the incoming sulfonic acid group. youtube.com Conversely, at higher temperatures (around 100°C or 373 K), the thermodynamically more stable p-phenolsulfonic acid becomes the predominant isomer. vedantu.comquora.com This is because at elevated temperatures, the hydrogen bonding is disrupted, and steric hindrance at the ortho position favors the formation of the para isomer. quora.comyoutube.com

Further optimization of the sulfonation process can be achieved by controlling other reaction parameters. Studies have investigated the effects of the molar ratio of sulfuric acid to phenol, reaction time, and the use of different reactor types. For instance, using a rotating packed bed (RPB) reactor has been shown to significantly improve the yield of p-hydroxybenzenesulfonic acid (p-HBSA) compared to a stirred tank reactor (STR). researchgate.net Optimal conditions in an RPB, such as a high rotation speed (e.g., 2250 rpm) and a specific molar ratio of sulfuric acid to phenol (e.g., 1.1), can lead to yields of p-HBSA as high as 96.52%. researchgate.net

The reaction rate and activation energy are also crucial parameters. Kinetic studies have determined the pre-exponential factors and activation energies for the formation of both ortho and para isomers, providing a deeper understanding of the reaction dynamics. researchgate.net

Table 1: Optimized Reaction Parameters for Phenol Sulfonation

| Parameter | Condition for o-phenolsulfonic acid | Condition for p-phenolsulfonic acid | Reference |

| Temperature | Low temperature (Room Temperature, ~288-293 K) | High temperature (100°C, 373 K) | vedantu.comquora.com |

| Sulfonating Agent | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid | mlsu.ac.inprepchem.com |

| Product Control | Kinetic | Thermodynamic | vedantu.com |

Influence of Reactant Stoichiometry and Impurity Profiles on Phenolsulfonic Acid Formation

The stoichiometry of the reactants, specifically the molar ratio of the sulfonating agent to phenol, plays a significant role in the efficiency of the sulfonation reaction and the profile of impurities. ibchem.com An excess of the sulfonating agent can lead to the formation of undesired byproducts, such as di-sulfonated phenols. The method of continuous variation can be employed to determine the optimal stoichiometric ratio of reactants to maximize the yield of the desired phenolsulfonic acid isomer. libretexts.org

The presence of impurities in the starting materials or formed during the reaction can affect the quality of the final product. For instance, the formation of phenolsulfonic acid can be influenced by the presence of other compounds that may also react with the sulfonating agent. nih.gov The impurity profile of the synthesized phenolsulfonic acid is critical as it directly impacts the purity of the subsequent this compound. mdpi.com Therefore, careful control of reactant purity and reaction conditions is necessary to minimize the formation of impurities. mdpi.com

Calcium Salt Formation and Crystallization Processes

Following the synthesis of phenolsulfonic acid, the next stage involves the formation of the calcium salt and its subsequent purification through crystallization. ontosight.ai

Neutralization and Precipitation Kinetics of this compound Hydrates

The formation of this compound is achieved through a neutralization reaction between phenolsulfonic acid and a calcium-containing base, most commonly calcium hydroxide (B78521) or calcium carbonate. ontosight.aiprepchem.com This acid-base reaction results in the formation of the calcium salt and water. The reaction is typically carried out in an aqueous solution, and the pH is adjusted to a specific range, for example, 2.5-5, to ensure complete neutralization and precipitation of the calcium salt. google.comgoogle.com

The kinetics of this precipitation reaction are influenced by factors such as temperature, pH, and the concentration of the reactants. youtube.com The process often involves dissolving the crude phenolsulfonic acid in an aqueous alcohol solution before adding the calcium carbonate. google.comgoogle.com The resulting mixture is heated to facilitate the neutralization and then cooled to induce crystallization. google.com The precipitate formed is a hydrated form of this compound. google.comgoogle.com

Recrystallization and Purification Techniques for High Purity this compound

To obtain high-purity this compound, the crude product undergoes recrystallization. google.comarchive.org This purification technique involves dissolving the crude solid in a suitable solvent, often water or a mixture of alcohol and water, at an elevated temperature to create a saturated solution. google.comsciencemadness.org Any insoluble impurities are removed by hot filtration. google.com The filtrate is then cooled, often under controlled conditions such as vacuum concentration followed by cooling to 5-10°C for several hours, to allow the purified this compound to crystallize. google.comgoogle.com

The crystallized product is then separated from the mother liquor by suction filtration and washed with a solvent, such as a mixture of ethanol (B145695) and water, to remove any remaining soluble impurities. google.com The final product is then dried to yield high-purity this compound hydrate (B1144303). google.comgoogle.com The efficiency of purification can be assessed by techniques such as calculating purification factors. researchgate.net

Table 2: Recrystallization and Purification Steps for this compound

| Step | Description | Purpose | Reference |

| Dissolution | The crude product is dissolved in a solvent (e.g., water, ethanol/water mixture) at an elevated temperature. | To create a saturated solution and dissolve the desired compound. | google.com |

| Hot Filtration | The hot, saturated solution is filtered. | To remove insoluble impurities. | google.com |

| Crystallization | The filtrate is cooled, sometimes under vacuum, to induce crystal formation. | To precipitate the purified compound from the solution. | google.comgoogle.com |

| Suction Filtration | The crystals are separated from the mother liquor. | To isolate the solid product. | google.com |

| Washing | The crystals are washed with a suitable solvent. | To remove any remaining soluble impurities. | google.com |

| Drying | The purified crystals are dried. | To remove the solvent and obtain the final product. | google.comgoogle.com |

Polymorphism and Hydrate Forms of this compound

This compound can exist in different crystalline forms, known as polymorphs, and can also form various hydrates. google.comuniovi.es Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. google.com Different polymorphs can exhibit different physical properties, such as solubility and stability.

The specific hydrate form of this compound obtained depends on the crystallization conditions, such as the solvent system and temperature. google.comgoogle.com For example, a process for synthesizing the hydrate of this compound has been described where the final product is a hydrate. google.comgoogle.com The existence of different polymorphic forms of a related compound, calcium dobesilate (calcium 2,5-dihydroxybenzenesulfonate), has been investigated using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). google.comscispace.com These studies have identified characteristic peaks in the XRPD pattern and endothermic peaks in the DSC thermogram that are unique to specific polymorphic forms. google.comscispace.com While specific studies on the polymorphism of this compound (calcium 4-hydroxybenzenesulfonate) are less detailed in the provided results, the principles of polymorphism observed in similar compounds suggest that controlling crystallization conditions is crucial for obtaining a specific and consistent crystalline form of this compound.

Sustainable Chemistry Approaches in Phenolsulfonate Synthesis

The synthesis of phenolsulfonates has traditionally involved reagents like concentrated or fuming sulfuric acid, which raise significant environmental and handling concerns. researchgate.net In response, green chemistry principles are being integrated into synthetic methodologies to create more sustainable and eco-friendly processes. ijsetpub.comimist.ma These approaches focus on reducing hazardous waste, minimizing energy consumption, and utilizing safer solvents and reagents. jddhs.com

A key area of development is the move towards solvent-free or aqueous reaction media. Conventional methods often employ hazardous organic solvents such as nitrobenzene (B124822) or chlorohydrocarbons. google.comgoogle.com Recent innovations, however, have demonstrated successful sulfonation of aromatic compounds in aqueous media or under solvent-free conditions, significantly reducing the environmental footprint. researchgate.netorganic-chemistry.org For instance, a green protocol has been developed for the sulfonation of aromatic compounds using sodium bisulfite in the presence of a reusable heterogeneous catalyst without any solvent, particularly under microwave irradiation. researchgate.netajgreenchem.com This method not only avoids harmful solvents but also dramatically cuts down reaction times from hours to minutes. researchgate.net

The adoption of energy-efficient techniques is another cornerstone of sustainable synthesis. Microwave-assisted synthesis has emerged as a powerful tool, offering rapid heating and significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This not only conserves energy but often leads to higher product yields. researchgate.net

| Parameter | Conventional Method | Sustainable Approach | Reference |

|---|---|---|---|

| Sulfonating Agent | Concentrated H₂SO₄, Fuming H₂SO₄, Chlorosulfonic Acid | Sodium Bisulfite (NaHSO₃), Thiourea Dioxide | researchgate.netajgreenchem.com |

| Solvent | Nitrobenzene, Dichloroethane (toxic, hazardous) | Solvent-free, Water | google.comorganic-chemistry.org |

| Energy Input | Prolonged heating (hours) | Microwave irradiation (minutes) | researchgate.net |

| Catalyst | Often requires stoichiometric amounts of acid | Reusable heterogeneous catalysts, Ionic liquids | researchgate.netorganic-chemistry.org |

| Process | Multi-step with complex work-up | Simplified one-pot or continuous-flow systems | google.comgoogle.comacs.org |

| Byproducts/Waste | Significant acid waste, hazardous solvent disposal | Reduced waste, recyclable catalysts, benign byproducts | researchgate.netimist.ma |

Exploration of Novel Catalytic Systems in Phenolsulfonate Synthesis

The development of novel catalysts is pivotal in advancing the synthesis of phenolsulfonates, offering enhanced activity, selectivity, and reusability. Research has branched into several promising areas, including heterogeneous solid acid catalysts and functional ionic liquids.

Heterogeneous Solid Acid Catalysts have gained considerable attention because they are easily separated from the reaction mixture, can be recycled multiple times, and often exhibit high stability. ajgreenchem.com Examples include:

Silica-Supported Catalysts : Materials like silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄) have proven effective as reusable, green catalysts for the sulfonation of aromatic compounds. researchgate.netajgreenchem.com These catalysts facilitate high yields in solvent-free conditions and can be recycled at least three to four times without significant loss of activity. researchgate.net

Functionalized Mesoporous Silica (B1680970) : Sulfonic acid-functionalized mesoporous silica nanoparticles (MSN-SO₃H) serve as highly sustainable heterogeneous catalysts. acs.org Their high surface area and well-defined porous structure contribute to their catalytic efficiency in reactions like Friedel-Crafts. acs.org Similarly, sulfonic acid groups have been positioned on mesoporous SBA-15 silica to create highly active catalysts for the condensation of phenol. acs.orgnih.gov

Resin-Based Catalysts : Polymeric resins such as Amberlyst and Dowex have been used to effectively catalyze reactions involving phenols. nih.gov A notable innovation is the development of a second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II), which shows improved catalytic activity and stability in continuous-flow reactions. acs.orgresearchgate.net Another approach involves immobilizing p-phenolsulfonic acid on modified SiO₂, creating a stable solid acid catalyst that is highly active and stable for reactions like the acetalization of glycerol (B35011). researchgate.netcbs.dk This catalyst could be recycled at least five times without a significant drop in reactivity. cbs.dk

Ionic Liquids (ILs) are also emerging as a frontier in catalysis for phenolsulfonate synthesis. ejcmpr.com Their low vapor pressure, high thermal stability, and tunable nature make them attractive as green solvents and catalysts. frontiersin.org

Brønsted Acidic Ionic Liquids : 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl) is a sulfonic acid-functionalized ionic liquid that acts as a green and highly efficient reagent for the sulfonation of aromatic compounds. organic-chemistry.org It enables the reaction to proceed under mild conditions (50°C) in aqueous media and can be regenerated and reused for several cycles. organic-chemistry.org Other sulfonic acid-functionalized ionic liquids, derived from N-methyl imidazole, pyridine, and triethylamine, have been successfully tested for the tert-butylation of phenol. researchgate.net

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Silica-supported HClO₄/KHSO₄ | Sulfonation of aromatics | Reduces reaction time from 3-5 hours to 3-5 minutes (microwave). Reusable for 3-4 cycles. | researchgate.netajgreenchem.com |

| 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | Sulfonation of aromatics | Acts as a green reagent/catalyst in aqueous media at 50°C. Reusable for at least 3 cycles. | organic-chemistry.org |

| p-phenolsulfonic acid on modified SiO₂ (PSF/K-SiO₂) | Acetalization of glycerol | High glycerol conversion (86.3%) at room temperature. Reusable for at least 5 cycles. | researchgate.netcbs.dk |

| m-phenolsulfonic acid-formaldehyde resin (PAFR II) | Continuous-flow esterification | Robust catalyst with high stability and activity. A packed reactor was used for months without loss of activity. | acs.org |

| Sulfonic acid functionalized mesoporous silica (MSN-SO₃H) | Friedel–Crafts reaction | Highly sustainable and efficient heterogeneous catalyst. | acs.org |

| Sulfonic acid functionalized ionic liquids | tert-butylation of phenol | Achieved 86% phenol conversion; catalyst retained activity after 5 cycles. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Calcium Phenolsulfonate Structures

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural nuances of molecules. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations of calcium phenolsulfonate, specific structural features can be determined.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The FTIR spectrum is generated by the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Key functional groups and their corresponding vibrational frequencies in a typical phenolsulfonate structure include:

O-H Stretching: The hydroxyl (-OH) group on the phenol (B47542) ring typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is often due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene (B151609) ring are observed in the 3000-3100 cm⁻¹ range.

S=O Asymmetric and Symmetric Stretching: The sulfonate group (-SO₃⁻) is characterized by strong absorption bands. The asymmetric stretching vibrations usually appear in the 1150-1260 cm⁻¹ region, while the symmetric stretching vibrations are found between 1030-1080 cm⁻¹. The presence of the calcium ion can influence the precise position of these bands due to ionic interactions. nih.govnih.gov

C-C Stretching in Aromatic Ring: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to several bands in the 1400-1600 cm⁻¹ region.

S-O Stretching: The stretching vibration of the sulfur-oxygen single bond in the sulfonate group can be observed around 1000-1100 cm⁻¹.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 750-1000 cm⁻¹ range and can provide information about the substitution pattern of the benzene ring. ias.ac.in

These characteristic absorption bands collectively provide a unique "fingerprint" for this compound, allowing for its identification and the confirmation of its key functional groups.

Table of Characteristic FTIR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | 1150-1260 | Strong |

| Sulfonate (-SO₃⁻) | S=O Symmetric Stretch | 1030-1080 | Strong |

| Aromatic Ring | C-C Stretch | 1400-1600 | Medium to Weak |

| Sulfonate (-SO₃) | S-O Stretch | 1000-1100 | Strong |

| Aromatic C-H | C-H Out-of-Plane Bend | 750-1000 | Strong |

Raman spectroscopy serves as a complementary technique to FTIR, providing valuable information about the molecular structure and potential polymorphic forms of this compound. metrohm.comlbt-scientific.com This technique involves inelastic scattering of monochromatic light, usually from a laser, which results in a shift in the frequency of the scattered light that corresponds to the vibrational modes of the molecule.

While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the FTIR spectrum, typically shows a strong signal in the Raman spectrum.

Sulfonate Group Vibrations: The symmetric stretching of the S=O bonds in the sulfonate group also gives rise to a strong Raman band. nih.govnih.gov

Polymorphism: Different crystalline forms, or polymorphs, of a compound can exhibit distinct Raman spectra due to variations in their crystal lattice vibrations. spectroscopyonline.comazom.comazom.com These differences are often observed in the low-frequency (phonon) region of the spectrum, which is sensitive to the packing of molecules in the crystal. lbt-scientific.comspectroscopyonline.com By analyzing these spectral differences, it is possible to identify and characterize different polymorphic forms of this compound. metrohm.comlbt-scientific.com The spectral resolution of the Raman spectrometer is a critical factor in differentiating between polymorphs. lbt-scientific.comspectroscopyonline.com

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, offering a detailed picture of the molecular structure of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques investigate the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to identify the chromophores—the parts of a molecule responsible for its color—by measuring the absorption of light. In this compound, the primary chromophore is the substituted benzene ring.

The UV-Vis spectrum of phenols and their derivatives typically displays two main absorption bands:

Primary Band (π → π transition):* This band, often observed below 250 nm, is due to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the aromatic ring.

Secondary Band (n → π transition):* A weaker absorption band, usually appearing at longer wavelengths (around 270-290 nm), can be attributed to the transition of a non-bonding electron from the oxygen atom of the hydroxyl group to an anti-bonding π* orbital of the ring. ias.ac.innih.gov

The position and intensity of these absorption bands can be influenced by the presence of substituents on the benzene ring. nih.govrsc.orgdntb.gov.ua The sulfonate group and the hydroxyl group, through their electronic effects, will modulate the energy of the electronic transitions, leading to shifts in the absorption maxima. The presence of the calcium ion may also have a minor influence on the electronic environment of the chromophore.

Typical UV-Vis Absorption Data for Substituted Phenols

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| π → π | < 250 | High |

| n → π | 270-290 | Low to Medium |

Luminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a substance after it has absorbed light. While many aromatic compounds exhibit fluorescence, the luminescence properties of this compound are not extensively documented in readily available literature.

In general, the fluorescence of phenolic compounds is influenced by factors such as the nature of substituents, solvent polarity, and pH. The hydroxyl and sulfonate groups on the benzene ring would be expected to affect the quantum yield and the emission wavelength. If this compound were to exhibit luminescence, its emission spectrum would provide a characteristic spectroscopic signature that could be used for its detection and characterization. Studies on related compounds, such as calcium sulfate (B86663), have explored their thermoluminescence properties, which involve the emission of light upon heating after irradiation. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can be used to determine the connectivity of atoms and the three-dimensional structure of a molecule.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be essential for a complete structural assignment:

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene ring would appear in the downfield region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would provide definitive information about the substitution pattern on the ring (i.e., whether the hydroxyl and sulfonate groups are ortho, meta, or para to each other). The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of their electronic environment, being influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonate group.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish the connectivity between protons and carbons, further confirming the structural assignment. While direct NMR studies on this compound are not widely reported, analysis of related calcium-containing compounds has demonstrated the utility of NMR in elucidating their structures. nih.govau.dk

Proton (¹H) NMR Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum of this compound, the signals would arise from the protons of the p-phenolsulfonate anion. The aromatic protons on the benzene ring are expected to appear as two distinct signals due to their different chemical environments relative to the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups.

The protons ortho to the hydroxyl group (adjacent to the -OH) would likely be more shielded and thus appear at a lower chemical shift (upfield) compared to the protons ortho to the sulfonate group. Conversely, the protons ortho to the electron-withdrawing sulfonate group would be deshielded and resonate at a higher chemical shift (downfield). Both signals would likely appear as doublets due to coupling with their adjacent aromatic protons. The hydroxyl proton itself would present as a singlet, with its chemical shift being sensitive to factors such as solvent and concentration.

Hypothetical ¹H NMR Data for the p-Phenolsulfonate Anion

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (ortho to -SO₃⁻) | 7.6 - 7.8 | Doublet | 2H |

| H-3, H-5 (ortho to -OH) | 6.8 - 7.0 | Doublet | 2H |

| -OH | Variable (e.g., 4.0 - 6.0) | Singlet | 1H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound would display four signals for the aromatic carbons of the p-phenolsulfonate anion, reflecting the symmetry of the para-substituted ring. The carbon atom bonded to the hydroxyl group (C-4) and the carbon atom bonded to the sulfonate group (C-1) would each give a distinct signal. The two equivalent carbons ortho to the hydroxyl group (C-3, C-5) would produce one signal, and the two equivalent carbons ortho to the sulfonate group (C-2, C-6) would generate another.

The chemical shifts would be influenced by the electronegativity of the attached functional groups. The carbon attached to the oxygen of the hydroxyl group would be significantly deshielded, as would the carbon attached to the sulfur of the sulfonate group.

Hypothetical ¹³C NMR Data for the p-Phenolsulfonate Anion

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (-SO₃⁻) | 135 - 140 |

| C-2, C-6 | 125 - 130 |

| C-3, C-5 | 115 - 120 |

| C-4 (-OH) | 155 - 160 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To confirm the assignments from one-dimensional NMR, two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

HSQC: This experiment would show correlations between each proton and the carbon to which it is directly attached. For the p-phenolsulfonate anion, this would confirm the assignments of the H-2/H-6 protons to the C-2/C-6 carbons and the H-3/H-5 protons to the C-3/C-5 carbons.

HMBC: This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. For instance, the protons at H-2/H-6 would show correlations to the carbons at C-4 and C-1, helping to piece together the connectivity of the aromatic ring. The hydroxyl proton might also show a correlation to C-4 and C-3/C-5.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry of this compound would likely be performed using electrospray ionization (ESI) in negative ion mode to detect the p-phenolsulfonate anion. The molecular ion of the anion (C₆H₅O₄S⁻) would be observed with a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 173.0 g/mol ).

Fragmentation analysis (MS/MS) of this anion would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of sulfur dioxide (SO₂), a common fragmentation for sulfonate-containing compounds. Another potential fragmentation could be the loss of the entire sulfonate group (SO₃).

Expected Fragmentation of the p-Phenolsulfonate Anion

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 173 | 109 | SO₂ |

| 173 | 93 | SO₃ |

X-ray Diffraction Studies for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Absolute Configuration

Obtaining a single crystal of this compound suitable for X-ray diffraction would provide the most definitive structural information. The analysis would reveal the precise bond lengths, bond angles, and the three-dimensional arrangement of the calcium and p-phenolsulfonate ions in the crystal lattice. It would also detail the coordination environment of the calcium ion, showing how it interacts with the sulfonate and hydroxyl groups of the surrounding anions, as well as any water molecules of hydration that may be present in the crystal structure.

While no specific crystal structure for pure this compound is publicly available, related structures containing the 4-hydroxybenzenesulfonate (B8699630) ligand have been reported. For example, a cobalt-sodium complex with this ligand has been characterized, providing insights into the coordination behavior of the sulfonate and hydroxyl groups. nih.govrsc.org

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 100 |

| Z (formula units/cell) | 4 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample of this compound. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), would serve as a unique "fingerprint" for the crystalline phase of the compound. This pattern could be used for quality control to ensure phase purity and to identify the compound in mixtures. The sharpness of the diffraction peaks would provide an indication of the degree of crystallinity of the sample. While specific PXRD data for this compound is not available, studies on other calcium-containing materials demonstrate the utility of this technique for phase identification.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are instrumental in the quality control and characterization of this compound, enabling the separation, identification, and quantification of the main component, impurities, and potential byproducts. These methods rely on the differential distribution of components between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound, offering high resolution, sensitivity, and accuracy. google.com The method is particularly well-suited for non-volatile, thermally labile compounds like organic salts.

Detailed Research Findings: The quantitative analysis of this compound by HPLC typically employs a reversed-phase (RP) method. In RP-HPLC, a non-polar stationary phase (commonly octadecylsilane, C18) is used with a polar mobile phase. google.com Due to the polar nature of the phenolsulfonate anion, careful selection of mobile phase conditions is crucial for achieving adequate retention and symmetrical peak shapes. researchgate.net

Method development for aromatic sulfonic acids often involves adjusting the pH of the mobile phase with buffers, such as phosphate (B84403) or acetate (B1210297) buffers, to control the ionization of the analyte and any acidic or basic impurities. mdpi.com For highly polar sulfonated compounds that exhibit poor retention on conventional C18 columns, ion-pair chromatography can be utilized. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the analyte, thereby increasing its retention on the reversed-phase column. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the phenolsulfonate structure exhibits strong absorbance in the UV region. A detection wavelength around 220 nm is often effective for related compounds like calcium dobesilate. google.com The quantitative determination is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard. The purity of the sample can be assessed by identifying and quantifying any impurity peaks in the chromatogram. google.com

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

This table outlines typical starting parameters for developing an HPLC method for the quantitative analysis of this compound, based on methods used for structurally similar aromatic sulfonates.

| Parameter | Condition | Rationale |

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | Standard reversed-phase column providing good retention for moderately polar organic molecules. |

| Mobile Phase | Acetonitrile / 0.05 M Ammonium Dihydrogen Phosphate Buffer (pH 3.0) | The organic modifier (acetonitrile) controls retention, while the buffer controls pH to ensure consistent ionization of the sulfonate group. google.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, but gradient elution may be needed to resolve impurities with different polarities. |

| Flow Rate | 0.8 - 1.0 mL/min | A typical flow rate that provides a balance between analysis time and separation efficiency. google.com |

| Detection | UV Spectrophotometer at 220 nm | The aromatic ring provides strong UV absorbance at this wavelength, enabling sensitive detection. google.com |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While this compound itself is a non-volatile salt and thus not directly analyzable by GC, the technique is essential for assessing the purity of volatile starting materials and detecting volatile byproducts that may arise during its synthesis.

Detailed Research Findings: The primary application of GC in the context of this compound is the analysis of precursors such as phenol. EPA Method 8041A, for instance, details the analysis of various phenolic compounds using GC with a flame ionization detector (FID) or, after derivatization, an electron capture detector (ECD). epa.gov For GC analysis, phenolic compounds, which can exhibit poor peak shape due to their acidic nature, are often derivatized to form less polar, more volatile ethers or esters. mdpi.com This derivatization step improves chromatographic performance and sensitivity. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) can be employed to identify unknown volatile impurities by providing mass spectra of the separated components, which act as a molecular fingerprint. thermofisher.commatec-conferences.org Potential volatile impurities in this compound production could include unreacted phenol or byproducts from side reactions like the formation of diphenyl ether or other substituted phenols, depending on the synthesis conditions. The analysis would involve extracting the sample with a suitable organic solvent to isolate any volatile organic compounds before injection into the GC system.

Interactive Data Table: GC Method for Analysis of Phenol Precursor

This table presents a representative set of conditions for the GC analysis of the phenol precursor used in this compound synthesis.

| Parameter | Condition | Rationale |

| Column | DB-5 or similar (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for the separation of a wide range of semi-volatile organic compounds, including phenols. thermofisher.com |

| Carrier Gas | Helium or Nitrogen | Inert gases used as the mobile phase in GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is used for trace analysis to enhance sensitivity. |

| Oven Program | Initial Temp: 60°C, hold 5 min; Ramp: 8°C/min to 300°C, hold 10 min | A temperature program allows for the separation of compounds with a range of boiling points. thermofisher.com |

| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds that provides a response proportional to the mass of carbon. |

| Detector Temperature | 300 °C | Prevents condensation of analytes as they exit the column. |

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are used to measure changes in the physical and chemical properties of a material as a function of temperature. asu.edu For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information about its thermal stability, the presence of hydrated water, and its decomposition mechanism.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. abo.fi This technique is particularly useful for quantifying mass loss associated with processes like dehydration and thermal decomposition.

Detailed Research Findings: While specific TGA data for this compound is not readily available in the literature, its thermal behavior can be predicted based on its structure and data from similar compounds like metal sulfonates. marquette.eduscilit.com Aromatic sulfonic acid groups are known to thermally decompose at temperatures typically ranging from 250°C to over 500°C. researchgate.net

This compound may exist as a hydrate (B1144303) (C₁₂H₁₀CaO₈S₂·nH₂O). The TGA curve of a hydrated sample would be expected to show an initial mass loss corresponding to the release of water molecules. This dehydration step is typically observed at temperatures below 200°C. Following dehydration, further heating leads to the decomposition of the phenolsulfonate anion. This process is complex and may occur in multiple stages, involving the cleavage of the carbon-sulfur bond and the breakdown of the aromatic ring. marquette.edu The degradation of the sulfonate group can release gases such as sulfur dioxide (SO₂). marquette.edu At very high temperatures (e.g., >800°C), the final residue would likely be a stable inorganic calcium salt, such as calcium sulfate (CaSO₄) or, under certain conditions, calcium oxide (CaO), depending on the atmosphere and final temperature. saimm.co.za

Interactive Data Table: Predicted TGA Decomposition Stages for this compound Hydrate

This table presents a hypothetical, illustrative decomposition pathway for a hydrated form of this compound based on the thermal behavior of related compounds.

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Evolved Products |

| 50 - 180 | ~5-15% (Variable) | Dehydration: Loss of water of crystallization. | H₂O |

| 350 - 550 | ~40-50% | Decomposition of the sulfonate group and initial breakdown of the aromatic ring. marquette.eduresearchgate.net | SO₂, CO, CO₂, H₂O |

| 550 - 800 | ~15-25% | Further decomposition and charring of the organic residue. | CO, CO₂ |

| > 800 | - | Formation of a stable inorganic residue. | - (Residue: CaSO₄ or CaO) saimm.co.za |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as both are subjected to the same heating program. abo.fi This analysis reveals whether physical or chemical changes in the sample are endothermic (heat-absorbing) or exothermic (heat-releasing).

Detailed Research Findings: DTA is often run concurrently with TGA to provide complementary information. abo.fi For this compound, the DTA curve would help characterize the events identified by TGA.

Dehydration: The loss of water of crystallization is an endothermic process, which would be observed as a broad endothermic peak in the DTA curve in the same temperature range as the initial mass loss in the TGA. semanticscholar.org

Phase Transitions: If the anhydrous salt undergoes any solid-state phase transitions or melting before decomposing, these would appear as sharp endothermic peaks. However, for many organic salts, decomposition occurs before the melting point is reached.

Decomposition: The thermal decomposition of the organic moiety is typically a complex series of exothermic and endothermic events. The breaking of chemical bonds requires energy (endothermic), but subsequent reactions of fragments, particularly in an oxidizing atmosphere (air), can be highly exothermic. semanticscholar.org The DTA curve would show one or more peaks in the decomposition region, with the net effect determining whether the peaks are endothermic or exothermic. The shape and number of these peaks provide a "fingerprint" of the decomposition process.

By combining TGA and DTA, a comprehensive thermal profile of this compound can be established, detailing its stability limits and the nature of its decomposition pathway.

Mechanistic Investigations of Calcium Phenolsulfonate Reactivity and Transformations

Coordination Chemistry and Complexation Dynamics with Metal Cations

The interaction of phenolsulfonates with metal cations is governed by the formation of coordination complexes. The phenolic hydroxyl and sulfonate groups can both act as ligands, binding to metal ions. The nature of this bonding can vary significantly depending on the metal cation involved. For instance, first-principles calculations comparing catecholate (a related phenolic compound) complexes show that the bonding nature with different metals, such as titanium and calcium, is distinct researchgate.net. The interaction with titanium exhibits a more covalent character, while the bonding with calcium is distinctly ionic researchgate.net.

The formation of these metal-ligand complexes is a fundamental aspect of their chemistry. A series of such complexes have been prepared by reacting metal ions like Cu(II), Mn(II), or Fe(II) with various phenolic derivatives nih.gov. The complexing ratio between the metal and the ligand, as well as the complexation constants, can be determined experimentally nih.gov. These reactions are typically classified as ligand substitution or replacement reactions, where a ligand, such as a water molecule in an aqua metal ion, is replaced by the phenolsulfonate molecule dokumen.pub. This process, where an aqua ligand is replaced by an anionic ligand like phenolsulfonate, is specifically termed an anation reaction dokumen.pub. The stability and structure of the resulting complex are influenced by factors such as the charge and size of the metal ion and the pH of the solution.

| Metal Cation | Predominant Bonding Nature with Phenolic Ligands | Reference |

| Calcium (Ca) | Ionic | researchgate.net |

| Titanium (Ti) | Covalent | researchgate.net |

| Iron (Fe) | Covalent (higher bond strength than Ca-O) | researchgate.net |

Electrochemical Behavior and Redox Properties of Phenolsulfonates

The electrochemical properties of phenolsulfonates are centered on the redox activity of the phenol (B47542) group. The electrochemical oxidation of phenol generally proceeds via a one-electron transfer, which results in the formation of a phenoxy radical researchgate.net. This initial step can be followed by further reactions leading to products like dimers or quinones researchgate.net.

When complexed with metals, the redox properties can be modulated. Cyclic and differential pulse voltammetry studies on metal-phenolic complexes have shown reduction potentials ranging from -0.022 to 0.45 V versus the normal hydrogen electrode (NHE) nih.gov. The specific potential depends on the metal ion and the structure of the phenolic ligand. For some substituted phenols, the one-electron reduction potential can be significantly higher, in the range of 1.1-1.5 V researchgate.net. The reversibility of the electron transfer can vary, with some phenoxyl radicals exhibiting reversible behavior while others show quasi-reversible characteristics researchgate.net. Pulse radiolysis and cyclic voltammetry are common techniques used to obtain information about the electrochemical potentials of phenolate-phenoxyl radical couples researchgate.net.

| System | Property | Value | Reference |

| Metal-Phenolic Complexes | Reduction Potential Range | -0.022 to 0.45 V vs NHE | nih.gov |

| t-Butyl Substituted Phenol | Reduction Potential Range | 1.1 to 1.5 V | researchgate.net |

| Molecular Oxygen to Superoxide (B77818) | Redox Potential (in aprotic solvent) | -0.5 V vs NHE | researchgate.net |

Photochemical Degradation Pathways of Phenolsulfonate Derivatives

The degradation of phenolsulfonate derivatives can be achieved through photochemical processes, often enhanced by a photocatalyst like titanium dioxide (TiO₂) mdpi.com. These processes, known as Advanced Oxidation Processes (AOPs), rely on the generation of highly reactive hydroxyl radicals (•OH) mdpi.com. When a photocatalyst is irradiated with UV light, it generates electron-hole pairs. The holes (h+) can react with water to produce these hydroxyl radicals researchgate.net.

These potent hydroxyl radicals are the primary agents responsible for the breakdown of the organic pollutant mdpi.comresearchgate.net. They attack the aromatic ring of the phenolsulfonate, leading to a cascade of reactions that can ultimately mineralize the compound into simpler substances like carbon dioxide (CO₂) and water (H₂O) mdpi.comresearchgate.net. Studies on related compounds have identified several common degradation pathways, including hydroxylation, decarboxylation, and dechlorination–cyclization rsc.org. The efficiency of degradation and the specific pathways can be influenced by factors such as pH, catalyst concentration, and the initial concentration of the pollutant rsc.org. For example, in the degradation of diclofenac (B195802) using a UV/peroxymonosulfate (B1194676) system, the degradation efficiency increased with higher pH rsc.org.

| Degradation Pathway | Description | Key Reactive Species |

| Hydroxylation | Addition of a hydroxyl group (-OH) to the aromatic ring. | •OH |

| Decarboxylation | Removal of a carboxyl group (-COOH). | •OH, SO₄˙⁻ |

| Dehydrogenation | Removal of hydrogen atoms. | •OH, SO₄˙⁻ |

| Formylation | Addition of a formyl group (-CHO). | •OH, SO₄˙⁻ |

Catalytic Activity and Reaction Mechanisms of Phenolsulfonate-Metal Complexes

Metal complexes, including those formed with phenolsulfonates, can exhibit significant catalytic activity, particularly in oxidation reactions orientjchem.org. These complexes can act as enzyme mimics, replicating the active sites of natural enzymes to achieve high efficiency and selectivity in catalytic processes orientjchem.org. The catalytic potential of such complexes has been evaluated for the environmentally friendly oxidation of phenol using hydrogen peroxide as the oxidant orientjchem.org.

Kinetic studies are crucial for understanding the reaction mechanisms. For the oxidation of phenol catalyzed by a copper complex, the reaction rate was observed to increase with catalyst concentration up to a certain point, after which it plateaued, indicating saturation kinetics orientjchem.org. Key kinetic parameters like the Michaelis constant (Kₘ) and the turnover number (k_cat) can be determined to quantify the catalyst's efficiency. For one such copper complex, the Kₘ was 44.7 mM and the k_cat was 2.7 × 10⁻⁷ s⁻¹ orientjchem.org. Pulse radiolysis studies have also been used to probe reactivity, showing that one-electron reduction of metal/phenol complexes by certain radicals was metal-centered nih.gov. The rate constants for the scavenging of superoxide anions by these complexes can be very high, ranging from 10⁷ to 10⁹ dm³ mol⁻¹ s⁻¹ nih.gov.

| Catalyst System | Kinetic Parameter | Value | Reference |

| Copper(II)(FTL) Complex | Michaelis Constant (Kₘ) | 44.7 mM | orientjchem.org |

| Copper(II)(FTL) Complex | Turnover Number (k_cat) | 2.7 × 10⁻⁷ s⁻¹ | orientjchem.org |

| Uncatalyzed Phenol Oxidation | Michaelis Constant (Kₘ) | 37.6 mM | orientjchem.org |

| Uncatalyzed Phenol Oxidation | Turnover Number (k_cat) | 3.5 × 10⁻⁷ s⁻¹ | orientjchem.org |

| Metal-Phenolic Complexes | Superoxide Scavenging Rate Constant | 10⁷ - 10⁹ dm³ mol⁻¹ s⁻¹ | nih.gov |

Adsorption and Desorption Mechanisms on Sorbent Materials

The removal of phenolsulfonates from aqueous solutions can be accomplished through adsorption onto various sorbent materials. The mechanisms governing adsorption and subsequent desorption are critical for designing effective and reusable adsorbent systems nih.gov. Several interaction forces can be responsible for the adsorption of phenolic compounds, including hydrogen bonding, electrostatic interactions, and π-π dispersion forces nih.govnih.gov. The dominant mechanism often depends on the properties of both the adsorbent and the adsorbate, as well as solution conditions like pH researchgate.net.

The adsorption process is frequently described using isotherm models, such as the Langmuir and Freundlich models, which relate the amount of substance adsorbed to its equilibrium concentration in the solution researchgate.netresearchgate.net. Kinetic studies show that the adsorption process can often be described by a pseudo-second-order equation deswater.com. For example, the adsorption capacity of a hydroxyapatite-sodium alginate composite for phenol was found to be high, at approximately 244 mg/g deswater.com. The efficiency of adsorption is influenced by pH, with decreasing adsorption observed at higher pH values for materials like bentonite (B74815) researchgate.net. Desorption, or the regeneration of the adsorbent, can be achieved by changing the solvent or solution conditions. For instance, isobutanol, which forms hydrogen bonds, has been shown to be an efficient desorption solvent for certain polymers nih.gov.

| Sorbent Material | Adsorbate | Adsorption Capacity | Isotherm/Kinetic Model | Key Mechanisms | Reference |

| Hydroxyapatite (B223615)/Sodium Alginate | Phenol | ~244 mg/g | Freundlich, Pseudo-second-order | Not specified | deswater.com |

| Bentonite | Phenol | Varies with pH | Langmuir, Freundlich | Not specified | researchgate.net |

| Amberlite™ XAD4-TMA | Phenol | 23% higher capacity at pH 11 | Not specified | Electrostatic interactions | nih.gov |

| Peat-mineral mix (PT) | Decanoic Acid | 16.8 × 10³ mg/kg | Langmuir | Hydrophobic interactions, H-bonding, π-π interactions | nih.gov |

Environmental Chemistry and Ecotoxicological Considerations of Phenolsulfonate Compounds

Environmental Fate Pathways and Degradation Kinetics

The persistence of phenolsulfonate compounds in the environment is largely determined by their susceptibility to biological and chemical degradation processes.

The biodegradation of sulfonated aromatic compounds, such as phenolsulfonates, is a key process in their removal from the environment. A diverse range of microorganisms have demonstrated the ability to metabolize these compounds, although the rates and efficiencies can vary significantly.

Certain bacterial strains can utilize sulfonated aromatic amines as a source of carbon and energy, primarily under aerobic conditions. For instance, studies on aminobenzenesulfonic acid isomers have shown that degradation is often observed in inocula from historically polluted sites, suggesting microbial adaptation. researchgate.net The initial step in the bacterial degradation of compounds like benzenesulfonic acid involves transport into the cell, followed by an enzymatic desulfonation process. cusat.ac.in This is often a dioxygenation reaction that yields catechol and sulfite. cusat.ac.in The resulting catechol can then be further metabolized through ring cleavage pathways. cusat.ac.in However, many sulfonated aromatic compounds are considered poorly biodegradable, which can lead to their persistence in wastewater treatment systems. drugbank.com

Fungal systems, particularly white-rot fungi, are also known for their ability to degrade a wide range of recalcitrant organic pollutants, including aromatic compounds. While specific data on calcium phenolsulfonate is limited, the enzymatic machinery of fungi like Trametes versicolor has been shown to be effective in degrading phenolic compounds. nih.gov The degradation of phenanthrene, a polycyclic aromatic hydrocarbon, by T. versicolor is enhanced by the presence of redox mediators, which facilitate the action of enzymes like laccase. nih.gov This suggests a potential pathway for the fungal-mediated degradation of the aromatic portion of phenolsulfonates.

Table 1: Examples of Microbial Degradation of Sulfonated Aromatic Compounds

| Compound | Microorganism | Degradation Pathway | Key Findings |

|---|---|---|---|

| Benzenesulfonic acid | Alcaligenes sp. strain O-1 | Dioxygenation to catechol and sulfite | Cell-free extracts demonstrated NAD(P)H-dependent dioxygenation. cusat.ac.in |

| 2- and 4-Aminobenzenesulfonic acid | Aerobic bacterial consortia | Mineralization | Degradation observed in inocula from polluted sites, with mineralization of the sulfonate group to sulfate (B86663). researchgate.netatamanchemicals.com |

Abiotic Degradation Processes, Including Hydrolysis and Advanced Oxidation

In addition to biological processes, abiotic degradation can contribute to the transformation of phenolsulfonate compounds in the environment.

Hydrolysis: The sulfonate group is generally resistant to hydrolysis under typical environmental conditions. However, the stability of the molecule can be influenced by factors such as pH and temperature. For instance, the sulfonation of phenol (B47542) is a reversible reaction, and at high temperatures in aqueous solutions, the sulfonic acid group can be removed. stackexchange.com

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize organic pollutants. utrgv.edu These processes have been shown to be effective in degrading phenolsulfonic acid.

Several AOPs have been investigated for the degradation of p-phenolsulfonic acid (PSA), a noxious and refractory pollutant. daneshyari.com One study demonstrated that a heterogeneous catalyst, CoFe2-xMoxO4, in the presence of peroxymonosulfate (B1194676) (PMS), could achieve 88% degradation of PSA within 60 minutes. daneshyari.com The primary reactive species in this system were identified as sulfate (SO4•−) and hydroxyl (HO•) radicals. daneshyari.com

Ozonation is another AOP that has been successfully applied to the removal of phenol sulfonic acid-syntan (PSAS). nih.gov The optimal conditions for this process were found to be at a neutral pH. Ozonation led to partial mineralization of the compound and an increase in the BOD5/COD ratio, indicating enhanced biodegradability of the effluent. nih.gov Anodic contact glow discharge electrolysis has also been shown to effectively degrade 4-phenolsulfonic acid, with the reaction following first-order kinetics. researchgate.net

Table 2: Kinetic Data for Advanced Oxidation of Phenolsulfonic Acid

| AOP Method | Target Compound | Rate Constant | Conditions |

|---|---|---|---|

| CoFe2-xMoxO4/PMS | p-Phenol sulfonic acid (PSA) | 0.109 min⁻¹ | [PSA] = 185 mg L⁻¹, [Catalyst] = 0.3 g L⁻¹, [PMS] = 5 g L⁻¹, T = 20 °C, pH = 3.5 daneshyari.com |

| Ozonation | Phenol sulfonic acid-syntan (PSAS) | 3.7 × 10⁻⁹ mol⁻¹ s⁻¹ | pH 7, Ozone concentration = 5.2 × 10⁻³ mmol/L, [PSAS] = 500 mg/L nih.gov |

Mobility and Sorption Characteristics in Aquatic and Terrestrial Environments

The mobility of phenolsulfonate compounds in the environment is largely governed by their sorption behavior to soil and sediment particles. The degree of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix.

Phenolsulfonic acid is highly water-soluble. atamanchemicals.com In aquatic environments, it is expected to be primarily in the dissolved phase. The sorption of ionizable organic compounds to soil is complex and depends on factors such as the soil's organic carbon content (foc) and pH. For phenolic compounds, sorption is often controlled by the partitioning of the neutral species into the soil organic matter. techsciresearch.com However, interactions between both the neutral and anionic forms of the pollutant with the mineral surfaces of the soil also play a significant role. techsciresearch.com

The mobility of a substance in soil is often described by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil organic matter and low mobility. For many sulfonated aromatic compounds, strong sorption to soils and sediments is expected. atamanchemicals.com For example, a phenolsulfonic acid-formaldehyde-urea condensate was found to exhibit strong sorption to soil and negligible migration to groundwater. atamanchemicals.com Similarly, calcium lignosulfonate, a high-molecular-weight sulfonated polymer, is not expected to be mobile in terrestrial environments. santos.com

Assessment of Environmental Persistence and Bioavailability

The environmental persistence of a compound is its ability to resist degradation, while bioavailability refers to the fraction of the compound that is available for uptake by organisms.

Many sulfonated aromatic compounds are known to be poorly biodegradable and can be persistent in the environment. drugbank.com The United States Environmental Protection Agency (USEPA) has concluded that compounds like sodium lignosulfonate meet the criteria for persistence, with an expected aerobic degradation time of months. santos.com Due to its high molecular weight, calcium lignosulfonate is not expected to be bioavailable. santos.com

The bioavailability of organic compounds to microorganisms is a key factor in their biodegradation. For a compound to be biodegraded, it must be accessible to the microbial cells. rsc.org Factors that influence bioavailability include the compound's solubility and its sorption to environmental matrices. Highly water-soluble compounds like phenolsulfonic acid are generally more bioavailable in the aqueous phase. However, strong sorption to soil and sediment can reduce their bioavailability to microorganisms in those compartments.

Formation and Identification of Environmental Transformation Products

The degradation of phenolsulfonate compounds, whether through biotic or abiotic pathways, can lead to the formation of various transformation products. These products may have different chemical properties and toxicities compared to the parent compound.

During the degradation of benzene (B151609) 1,3-disulfonate by a mixed bacterial culture, catechol 4-sulfonate was identified as a key metabolite. stackexchange.com This suggests that dioxygenolytic desulfonation is a primary transformation pathway. stackexchange.com

In the abiotic degradation of 4-phenolsulfonic acid by anodic contact glow discharge electrolysis, several primary intermediates were detected, including phenol, 1,4-hydroquinone, hydroxyquinol, and 1,4-benzoquinone. researchgate.net Minor by-products such as oxalate (B1200264) and formate (B1220265) were also observed, indicating partial mineralization. researchgate.net The degradation of esters of 4-hydroxybenzoic acid by Enterobacter cloacae has been shown to proceed through the formation of 4-hydroxybenzoic acid, which is then converted to phenol. researchgate.net

Table 3: Identified Transformation Products of Phenolsulfonic Acid and Related Compounds

| Parent Compound | Degradation Process | Identified Transformation Products |

|---|---|---|

| Benzene 1,3-disulfonate | Microbial degradation | Catechol 4-sulfonate stackexchange.com |

| 4-Phenolsulfonic acid | Anodic contact glow discharge electrolysis | Phenol, 1,4-hydroquinone, hydroxyquinol, 1,4-benzoquinone, oxalate, formate researchgate.net |

Remediation and Treatment Technologies for Phenolsulfonate Contamination

A variety of remediation and treatment technologies are available for addressing soil and water contaminated with phenolic and sulfonated aromatic compounds. The choice of technology depends on the specific contaminants, their concentrations, and the site characteristics.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. scielo.br It can be applied in situ or ex situ and includes techniques such as biostimulation (adding nutrients to enhance the activity of native microorganisms) and bioaugmentation (introducing specific microorganisms with desired degradation capabilities). scielo.br The successful bioremediation of phenol-contaminated sites has been demonstrated.

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. drugbank.com For sulfonated aromatic pollutants, phytoremediation is considered a promising approach for treating contaminated soils and waters. drugbank.com Plants can take up these compounds from the soil and water, and in some cases, metabolize them.

Advanced Oxidation Processes (AOPs): As discussed in section 5.1.2, AOPs are effective for treating wastewater containing phenolsulfonates. nih.gov These technologies can be used as a standalone treatment or as a pre-treatment to enhance the biodegradability of the wastewater before it enters a conventional biological treatment system. nih.gov

In Situ Chemical Oxidation (ISCO): This remediation technique involves injecting chemical oxidants into the contaminated subsurface to destroy pollutants. scielo.br It is a common method for treating soil and groundwater contaminated with a wide range of organic compounds.

Surfactant-Enhanced Soil Remediation: For contaminants that are strongly sorbed to soil, surfactants can be used to increase their solubility and mobility, thereby facilitating their removal through soil washing or flushing techniques. mdpi.com This can be particularly relevant for enhancing the remediation of soils contaminated with less mobile phenolsulfonate compounds.

Advanced Materials Science and Engineering Applications of Phenolsulfonate Derivatives

Polymer Science and Composite Material Development

The incorporation of phenolsulfonate moieties into polymeric systems introduces ionic character and opportunities for specific interactions, significantly influencing the material's final properties. Calcium phenolsulfonate, in particular, can be leveraged for creating ion-responsive and structurally reinforced materials.

Phenolsulfonate derivatives can be integrated into polymer matrices as additives or as part of a copolymer structure to enhance thermal stability, act as radical scavengers, and improve mechanical properties. Phenolic compounds are known to function as effective antioxidants, preventing thermal degradation in various polymers like ABS and rubbers adeka-pa.eu. While specific data on this compound as a direct polymer additive is limited, the fundamental chemistry of the phenolsulfonate group suggests its potential in these applications.

Furthermore, condensates of phenolsulfonic acid with formaldehyde (B43269) are utilized as assistants in the drying of aqueous polymer dispersions, highlighting the role of the sulfonate group in interacting with water and polymer chains atamanchemicals.com. The presence of calcium ions could further modify these interactions, potentially influencing the morphology and stability of the resulting polymer powders atamanchemicals.com. In composite materials, sulfur-based polymers have shown excellent mechanical strength and chemical resistance, and the inclusion of additives can further enhance these properties mdpi.com.

Table 1: Potential Roles of this compound in Polymer Composites

| Feature | Potential Role of Phenolsulfonate Group | Influence of Calcium Ion |

|---|---|---|

| Thermal Stability | Acts as a radical scavenger and antioxidant adeka-pa.eu. | Forms stable ionic crosslinks, potentially increasing degradation temperature. |

| Mechanical Properties | Aromatic rings contribute to stiffness and strength. | Divalent ionic bridging between polymer chains can enhance modulus and toughness. |

| Dispersion Aid | Sulfonate groups improve compatibility in aqueous systems atamanchemicals.com. | Can influence particle packing and reduce water sensitivity. |

The ionic nature of the sulfonate group makes phenolsulfonate-containing polymers excellent candidates for ion-exchange membranes and hydrogels. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water nih.govmdpi.com. The crosslinking of these networks is crucial for their stability and mechanical properties.

Calcium ions are particularly effective crosslinking agents for polymers containing anionic groups, such as carboxylates or sulfonates nih.govresearchgate.net. For instance, in alginate hydrogels, divalent calcium ions replace monovalent sodium ions, creating strong ionic bonds between polymer chains and leading to gel formation researchgate.netrheolution.commdpi.com. The concentration of calcium ions directly correlates with the stiffness and crosslinking density of the hydrogel nih.govrheolution.comresearchgate.net. A small increase in calcium concentration can increase the elasticity of supramolecular hydrogels by several orders of magnitude nih.gov. This principle is directly applicable to hydrogels formed from polymers functionalized with phenolsulfonate groups. The calcium ions would form "salt bridges" between the sulfonate groups on different polymer chains, creating a stable, ionically crosslinked network.

The swelling behavior and mechanical properties of such hydrogels can be precisely controlled by adjusting the concentration of this compound or by introducing a calcium chloride solution to a polymer functionalized with phenolsulfonic acid rheolution.comnih.gov.

Table 2: Effect of Calcium Ion Concentration on Hydrogel Properties

| Calcium Concentration | Crosslinking Speed | Resulting Gel Stiffness | Swelling/Shrinking Behavior |

|---|---|---|---|

| Low | Slower | Softer | Swelling may occur rheolution.com. |

Organometallic and Metal-Organic Frameworks Featuring Phenolsulfonate Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands nih.govwikipedia.org. Calcium-based MOFs are gaining attention due to their low toxicity, high stability, and the low density of calcium nih.govscilit.comtaylorfrancis.com. The phenolsulfonate anion is a suitable organic ligand (or "linker") for MOF synthesis, as it contains oxygen donor atoms in both the sulfonate and hydroxyl groups that can coordinate with the calcium metal center nih.gov.

While the primary application of MOFs is often related to their porosity, the precursor components—metal salts and organic linkers—can also be used in the deposition of thin films and coatings. The controlled decomposition of a metal-organic precursor like this compound on a substrate surface can, in principle, be used to form thin films of calcium-containing materials, such as calcium oxide or calcium sulfide, depending on the decomposition conditions. The synthesis of this compound itself involves reactions that can be adapted for materials processing, such as precipitation from aqueous solutions google.com. The solubility of this compound in water and alcohol allows for solution-based deposition techniques drugfuture.com. The development of stable calcium-based MOFs demonstrates the strong coordination possible between calcium and organic linkers, a prerequisite for forming coherent films and coatings rsc.org.

The application of calcium-based materials in catalysis is an emerging field. A recent study demonstrated the use of a composite catalyst for the depolymerization of calcium lignosulfonate, a related biopolymer, into valuable aromatic compounds rsc.org. This suggests that the calcium and sulfonate groups can play a role in catalytic processes. In a hypothetical MOF constructed from this compound, the phenolic hydroxyl groups and the Lewis acidity of the calcium centers could serve as active sites for catalysis. The defined pore structure of a MOF could also impart size and shape selectivity to catalytic reactions.

In the realm of optoelectronics, MOFs are being investigated for applications in photoluminescence and as components in electronic devices nih.govtaylorfrancis.com. The properties of a this compound MOF would be determined by the interaction between the phenolsulfonate ligand and the calcium ion. The organic ligand can be designed to have specific light-absorbing or emitting properties, which can be modulated by coordination to the metal center.

Crystal Engineering and Nonlinear Optical Materials

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions ub.eduresearchgate.net. The properties of molecular solids, including their nonlinear optical (NLO) activity, are highly dependent on the crystal structure. For a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group.

Research has shown that new phenolic organic salt crystals can exhibit large macroscopic second-order optical nonlinearities kaist.ac.krresearchgate.net. In these materials, anionic sulfonates like 4-bromobenzenesulfonate (B403753) and naphthalene-2-sulfonate (B94788) were combined with cationic chromophores kaist.ac.kr. The key to their high NLO activity was achieving a non-centrosymmetric crystal packing with a high degree of molecular ordering kaist.ac.krresearchgate.net. For instance, the OMQ-BBS crystal possesses a non-centrosymmetric space group (Cc) and exhibits remarkable thermal stability up to 304 °C kaist.ac.kr.

Table 3: Comparison of Related Phenolic Salt Crystals for NLO Applications

| Compound | Key Feature | NLO Property | Thermal Stability |

|---|---|---|---|

| OMQ-BBS | Non-centrosymmetric space group (Cc); small molecular ordering angle (~21°) kaist.ac.kr. | Large macroscopic second-order nonlinear optical susceptibility kaist.ac.krresearchgate.net. | Stable up to 304 °C kaist.ac.kr. |

| OHP-CBS | High transparency with a cut-off wavelength near 490 nm researchgate.net. | Excellent THz wave generation characteristics researchgate.net. | Not specified. |

| Hypothetical this compound System | Divalent cation (Ca²⁺) allows for complex crystal structures. Phenolic -OH group enables strong hydrogen bonding. | Potential for SHG if a non-centrosymmetric structure is achieved. | Potentially high due to strong ionic and hydrogen bonds. |

Interactions with Biominerals and Biomineralization Research

The interaction of this compound with biominerals is a nuanced area of study, drawing parallels from research on similar ionic compounds and their influence on biomineralization processes. Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This complex cascade of phenomena results in hybrid nano-structured materials composed of organic and inorganic components, such as polymers and hydroxyapatite (B223615), respectively. These processes are fundamental to the formation of hard tissues like bones and teeth.

Calcium-based biomineralization is of particular interest due to its potential in creating highly biomimetic and biocompatible materials. The versatility in chemical composition and physical properties of these materials can be controlled to address specific scientific challenges. Key parameters that can be adjusted include the partial substitution of mimetic doping ions within the hydroxyapatite lattice, the selection of different organic matrices, and the choice of cross-linking processes.

In the context of phenolsulfonate derivatives, while direct studies on this compound's role in biomineralization are not extensively detailed in the provided information, the behavior of analogous compounds provides insight. For instance, calcium lignosulfonate, a derivative of lignin (B12514952) from paper plant waste, has been investigated as a soil improver. It interacts with soil particles, filling pores and linking particles together, which alters the soil's mechanical properties. This suggests a capacity for phenolsulfonate derivatives to influence mineral aggregation and structure formation.

The study of calcium-based biomineralization extends to various applications, including regenerative medicine and the development of 3D printable materials. The ability to create materials that mimic natural hard tissues opens avenues for bone tissue engineering and the development of novel drug delivery systems. For example, biomineralized multifunctional nanoparticles are being explored for their potential as fully bioresorbable drug delivery systems and in the creation of innovative, eco-sustainable UV physical filters for skin protection.

Further research into the specific interactions of this compound with biominerals such as calcium phosphate (B84403) and hydroxyapatite could reveal its potential to modulate crystal growth and morphology, a key aspect of biomineralization. Understanding these interactions at a molecular level is crucial for designing new biomaterials with tailored properties for biomedical applications.

Surface Functionalization and Coating Technologies

Calcium sulfonate-based coatings have demonstrated significant utility, particularly in the automotive industry, for corrosion inhibition. The effectiveness of these coatings stems from the surface-active properties of sulfonate chemistry, which, when overbased with calcium carbonate, provides excellent detergency and corrosion-inhibiting characteristics for ferrous substrates. This technology has been extended to formulate a variety of metal protectorant coatings.

High Ratio Co-Polymerized Calcium Sulfonate (HRCSA) coatings are a notable advancement in this area. These coatings are formed by reacting a specific acid with a synthetic base material and polymers. This process creates an active chemistry for controlling corrosion, crevice corrosion, and pack rust. A key advantage of HRCSA coatings is their suitability for application over minimally prepared surfaces and on flexible structures. They are designed to encapsulate existing aged paints and various other coatings, making them ideal for the reclamation and long-term protection of infrastructure such as bridges, steel structures, and storage tanks.

The versatility of phenolsulfonate derivatives is also evident in their use as building blocks for a range of functional materials. Phenol (B47542) derivatives are crucial in the synthesis of polymers used in plastics, adhesives, and coatings, where they can improve thermal stability and flame resistance. Recent research has focused on developing innovative synthetic methods for m-aryloxy phenols, which are used as antioxidants and ultraviolet absorbers in coatings.

The principle of surface functionalization extends to biomedical applications as well. For instance, surface modification techniques are being developed to improve the biocompatibility and performance of medical implants. While direct research on this compound for this purpose is not detailed, the broader class of sulfonated molecules is being explored for creating biomaterials. The sulfonation process can impart desired hydrophilicity to surfaces, which can trigger favorable biological responses such as enhanced cell proliferation and osteogenic differentiation, crucial for the success of bone implants.

The following table summarizes the applications of phenolsulfonate derivatives in coating technologies:

| Application Area | Specific Use | Key Properties |

| Automotive Industry | Corrosion inhibiting coatings, autobody undercoatings, cavity waxes | Detergency, surface activity, corrosion resistance sae.org |